4-Chlorobenzolsulfonyl-azid

Übersicht

Beschreibung

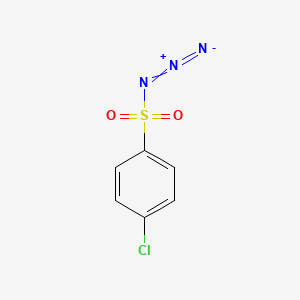

p-Chlorobenzene-sulphonyl azide: is an organic compound with the molecular formula C₆H₄ClN₃O₂S. It is a derivative of benzene, where a chlorine atom is substituted at the para position, and a sulphonyl azide group is attached to the benzene ring. This compound is known for its reactivity and is used in various chemical reactions and applications.

Wissenschaftliche Forschungsanwendungen

Chemistry:

Synthesis of Heterocycles: p-Chlorobenzene-sulphonyl azide is used in the synthesis of heterocyclic compounds through cycloaddition reactions.

Cross-Linking Agents: It serves as a cross-linking agent in polymer chemistry, enhancing the properties of polymers.

Biology and Medicine:

Bioconjugation: The compound is used in bioconjugation techniques to attach biomolecules to surfaces or other molecules.

Drug Development: It is explored in the development of pharmaceuticals, particularly in the synthesis of bioactive molecules.

Industry:

Wirkmechanismus

Target of Action

p-Chlorobenzene-sulphonyl azide is a chemical compound that is primarily used in the synthesis of sulfonyl chlorides and sulfonamides . Its primary targets are S-arylthioacetates, which are selectively converted into different products under varying light conditions .

Mode of Action

The compound interacts with its targets through a process called photocatalysis . Photocatalysis is a reaction that uses light to activate a specific reaction pathway . In the case of p-Chlorobenzene-sulphonyl azide, the compound is used with a type of carbon nitride called potassium poly(heptazine imide) (K-PHI) to selectively generate three different products from S-arylthioacetates . The products generated depend on the color of the incident light .

Biochemical Pathways

The biochemical pathways affected by p-Chlorobenzene-sulphonyl azide are primarily related to the synthesis of sulfonyl chlorides and sulfonamides . The compound, when used with K-PHI, can produce arylchlorides under UV/purple light, sulfonyl chlorides with blue/white light, and diaryldisulfides at green to red light . This chromoselective conversion of thioacetates is enabled by a combination of factors, including the negatively charged polyanion, highly positive potential of the valence band, presence of intraband states, ability to sensitize singlet oxygen, and multi-electron transfer .

Result of Action

The molecular and cellular effects of p-Chlorobenzene-sulphonyl azide’s action are primarily seen in its role in the synthesis of sulfonyl chlorides and sulfonamides . The compound’s interaction with S-arylthioacetates leads to the selective production of different products, which can then be used in various chemical reactions .

Action Environment

The action of p-Chlorobenzene-sulphonyl azide is influenced by environmental factors such as light . The color of the incident light determines the specific reaction pathway that is activated, leading to the production of different products . Therefore, the compound’s action, efficacy, and stability can be controlled by manipulating the color of the light used in the reaction .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions:

Sulfonyl Chloride Route: One common method involves the reaction of p-chlorobenzenesulfonyl chloride with sodium azide.

Oxidation of Thiols: Another method involves the oxidation of thiol derivatives to sulfonyl chlorides, followed by reaction with sodium azide in the same reaction vessel.

Industrial Production Methods: Industrial production of p-chlorobenzene-sulphonyl azide often follows the sulfonyl chloride route due to its efficiency and scalability. The process involves careful control of reaction conditions to ensure high yield and purity of the final product.

Analyse Chemischer Reaktionen

Types of Reactions:

Substitution Reactions: p-Chlorobenzene-sulphonyl azide can undergo nucleophilic substitution reactions, where the azide group is replaced by other nucleophiles.

Reduction Reactions: The azide group can be reduced to an amine group using reducing agents such as lithium aluminum hydride or catalytic hydrogenation.

Rearrangement Reactions: The compound can undergo rearrangement reactions, such as the Curtius rearrangement, to form isocyanates.

Common Reagents and Conditions:

Nucleophilic Substitution: Sodium azide in polar aprotic solvents like acetonitrile or dimethyl sulfoxide.

Reduction: Lithium aluminum hydride or catalytic hydrogenation with palladium on carbon.

Rearrangement: Heat or photolysis to induce the Curtius rearrangement.

Major Products:

Substitution: Formation of various substituted benzene derivatives.

Reduction: Formation of p-chlorobenzenesulfonamide.

Rearrangement: Formation of p-chlorophenyl isocyanate.

Vergleich Mit ähnlichen Verbindungen

p-Toluenesulfonyl Azide: Similar in structure but with a methyl group instead of a chlorine atom.

Benzenesulfonyl Azide: Lacks the chlorine substituent on the benzene ring.

Methanesulfonyl Azide: Contains a methyl group instead of a benzene ring.

Uniqueness: p-Chlorobenzene-sulphonyl azide is unique due to the presence of the chlorine atom, which can influence its reactivity and the types of reactions it undergoes. The chlorine substituent can also affect the compound’s solubility and stability compared to other sulfonyl azides .

Eigenschaften

IUPAC Name |

4-chloro-N-diazobenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4ClN3O2S/c7-5-1-3-6(4-2-5)13(11,12)10-9-8/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WQBQDHDUGLLGHT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1S(=O)(=O)N=[N+]=[N-])Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4ClN3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

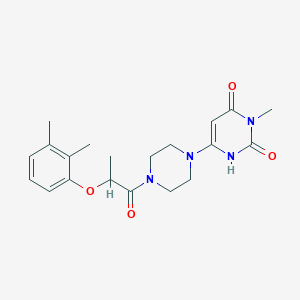

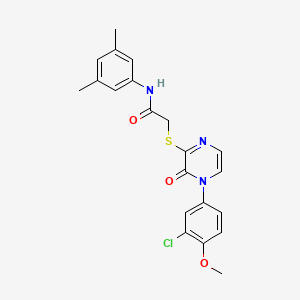

![2-(3-(4-chlorobenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-phenylacetamide](/img/structure/B2359660.png)

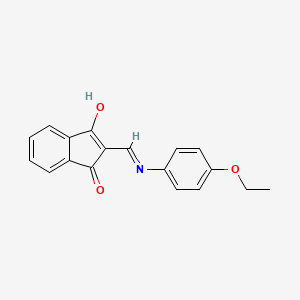

![N-(benzo[d]thiazol-5-yl)-1-ethyl-1H-pyrazole-3-carboxamide](/img/structure/B2359661.png)

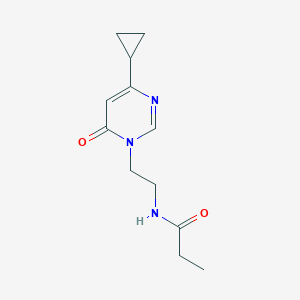

![tert-Butyl 1-amino-3-azabicyclo[4.1.0]heptane-3-carboxylate](/img/structure/B2359662.png)

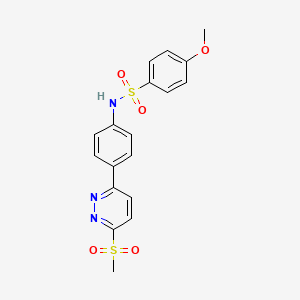

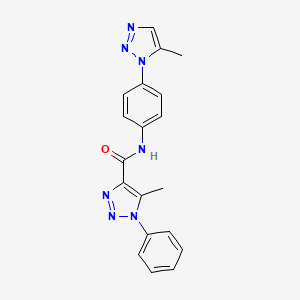

![N-{4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-1,3-thiazol-2-yl}-3-(trifluoromethyl)pyridine-2-carboxamide](/img/structure/B2359666.png)

![{5-(hydroxymethyl)-1-[4-methyl-6-(trifluoromethyl)-2-pyrimidinyl]-1H-1,2,3-triazol-4-yl}methanol](/img/structure/B2359669.png)

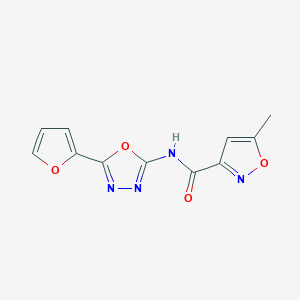

![5-[3-(3-thienyl)-1,2,4-oxadiazol-5-yl]pyrimidin-4(3H)-one](/img/structure/B2359674.png)